molecular formula C11H19NO3 B12109277 tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate

tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate

Cat. No.: B12109277
M. Wt: 213.27 g/mol
InChI Key: QMCZPPCIJMJYRD-WEVVVXLNSA-N
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Description

This compound belongs to a class of tert-butyl-protected pyrrolidines, characterized by a five-membered nitrogen-containing ring with a carboxylate group and a hydroxyethylidene substituent at the 3-position. Such derivatives are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in functionalization and stereochemical control .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (3E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5+

InChI Key

QMCZPPCIJMJYRD-WEVVVXLNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\CO)/C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCO)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

    Addition of the Hydroxyethylidene Group: The hydroxyethylidene group can be introduced through aldol condensation reactions involving aldehydes and ketones.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethylidene group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted pyrrolidine derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is C₁₁H₁₉NO₃, with a molecular weight of approximately 213.27 g/mol. The compound's structure allows for interactions at the molecular level, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Medicinal Chemistry Applications

2.1 Enzyme Inhibitors and Receptor Modulators

Research indicates that this compound can serve as a building block for developing enzyme inhibitors or receptor modulators. Its derivatives have been explored for their potential anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications in drug discovery.

2.2 Synthesis of Bioactive Molecules

The compound can be utilized in the synthesis of various bioactive molecules. Its hydroxyethylidene group enhances reactivity, allowing for the creation of diverse derivatives with potential pharmacological effects.

Anti-inflammatory Properties

In a study examining novel derivatives of pyrrolidine compounds, some derivatives of this compound exhibited significant anti-inflammatory activity when tested in vitro. These findings suggest that modifications to the hydroxyethylidene moiety can enhance therapeutic efficacy against inflammation-related conditions .

Anticancer Activity

Another study focused on the anticancer potential of similar pyrrolidine derivatives indicated that certain modifications to the structure could lead to increased cytotoxicity against cancer cell lines. The research highlights the importance of structural variations in optimizing biological activity, positioning this compound as a valuable scaffold in anticancer drug development .

Mechanism of Action

The mechanism by which tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethylidene group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate with structurally analogous compounds, focusing on substituent variations, molecular properties, and synthetic applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Applications/Synthesis Methods Reference ID
This compound (Target) 3-(2-hydroxyethylidene) Not explicitly reported Hypothesized as a chiral intermediate N/A
tert-Butyl (E)-2-(2-fluorostyryl)pyrrolidine-1-carboxylate (46) 2-(2-fluorostyryl) 314.15 Photoredox-mediated α-vinylation of amino acids
tert-Butyl (E)-2-(3-(trifluoromethyl)styryl)pyrrolidine-1-carboxylate (47) 2-(3-(trifluoromethyl)styryl) 364.15 Same as above; trifluoromethyl enhances lipophilicity
tert-Butyl 3-((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 3-((2-methylpyridin-3-yl)oxy)methyl 392.0 ([M+H]+) Late-stage C–H functionalization in drug design
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 3-(hydroxymethyl) 201.25 Chiral building block for pharmaceuticals
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate 3-(boronic ester phenoxy) 342.0 ([M+H]+) Suzuki-Miyaura coupling precursor

Key Observations:

Substituent Diversity :

  • The target compound’s hydroxyethylidene group distinguishes it from analogs with styryl (e.g., 46 , 47 ), pyridinyloxy (e.g., ), or hydroxymethyl (e.g., ) substituents. These groups influence reactivity, solubility, and biological activity.
  • Fluorinated or trifluoromethyl groups (e.g., 47 ) enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Synthetic Routes: Photoredox Catalysis: Compounds like 46 and 47 are synthesized via Ir-based photoredox systems, enabling stereoselective α-vinylation . Mitsunobu Reaction: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate derivatives (e.g., ) are functionalized using Mitsunobu conditions (DEAD/PPh3) for aryl ether formation.

Applications :

  • Drug Intermediates : Pyrrolidine-carboxylates with boronic esters (e.g., ) serve as cross-coupling partners in fragment-based drug discovery.
  • Chiral Resolutions : Hydroxymethyl derivatives (e.g., ) are used in asymmetric synthesis for APIs like protease inhibitors.

Table 2: Spectroscopic and Analytical Data (Selected Compounds)

Compound Name Key Spectral Data Reference ID
tert-Butyl (E)-2-(2-fluorostyryl)pyrrolidine-1-carboxylate (46) $ ^1H $ NMR (400 MHz, CDCl$_3$): δ 7.45–7.30 (m, 2H), 6.95 (d, J = 16 Hz, 1H)
tert-Butyl 3-((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate HRMS: m/z 392.2312 ([M+H]$^+$), calc. 392.2309
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate $ [\alpha]D^{26} = -31.6 $ (c 0.745, CHCl$3$)

Research Findings and Limitations

  • Its closest analog, tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, shares a hydroxymethyl group but lacks the conjugated ethylidene moiety, which may confer distinct reactivity .
  • Stereochemical Considerations : The (E)-configuration of the hydroxyethylidene group in the target compound could influence its conformational stability and intermolecular interactions, akin to styryl derivatives in .

Biological Activity

tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is an organic compound recognized for its potential biological activity, particularly in medicinal chemistry. Its unique structure includes a pyrrolidine ring and a hydroxyethylidene moiety, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol

The compound features a tert-butyl ester group and is characterized by its ability to form hydrogen bonds due to the hydroxyethylidene group, enhancing its binding affinity towards various molecular targets such as enzymes and receptors.

Synthesis

The synthesis of this compound involves several key steps, often utilizing continuous flow reactors for improved efficiency and yield. The synthetic pathway typically includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxyethylidene moiety.
  • Esterification to form the tert-butyl ester.

Enzyme Inhibition

Research indicates that derivatives of this compound have been explored for their enzyme inhibitory properties, particularly against targets involved in inflammatory pathways and cancer progression. For example, some derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Properties

The compound has been investigated for its anticancer properties, with studies suggesting that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines .

Study on Anti-inflammatory Effects

A study evaluated the effects of a derivative of this compound on astrocytes stimulated with amyloid beta (Aβ) peptides. The results indicated a moderate protective effect against Aβ-induced cytotoxicity, attributed to reduced levels of TNF-α and oxidative stress markers in treated cells . However, the efficacy was not statistically significant compared to standard treatments like galantamine.

In Vivo Studies

In vivo assessments using animal models have shown that certain derivatives can modulate inflammatory responses and exhibit neuroprotective effects. These studies highlight the potential of this compound in treating neurodegenerative diseases, although challenges related to bioavailability remain .

Comparative Analysis with Similar Compounds

The following table provides a comparison between this compound and structurally similar compounds:

Compound NameMolecular FormulaSimilarityUnique Features
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateC₁₀H₁₉NO₃1.00Lacks hydroxyethylidene group
(S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateC₁₂H₂₂N₂O₃0.92Contains an amino group
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₁H₂₁NO₃0.94Piperidine ring instead of pyrrolidine

This table illustrates how the presence of the hydroxyethylidene group in this compound may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Esterification : Reaction of pyrrolidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the tert-butyl ester .
  • Introduction of hydroxyethylidene : Alkylation or condensation with 2-hydroxyethylidene precursors, often using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Optimization : Reaction conditions (solvent, temperature, catalyst) are adjusted based on yield and purity. For example, dichloromethane or THF at 0–25°C minimizes side reactions .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Esterificationtert-Butyl chloroformate, Et₃N, THF, 0°C85%98%
Hydroxyethylidene Addition2-hydroxyethylidene bromide, Pd(PPh₃)₄, DMF, 60°C72%95%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and hydroxyethylidene (δ ~4.2 ppm for -OH, δ ~5.8 ppm for ethylene) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₉NO₃: 214.1443) .
  • IR Spectroscopy : Detects carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • Storage : Keep in a sealed container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve ambiguities?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation ensures enantioselectivity .
  • Chiral HPLC : Separates enantiomers (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) to confirm stereopurity .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What strategies address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to distinguish ethylene protons from pyrrolidine backbone .
  • Isotopic Labeling : Introduce deuterated analogs to track proton environments in complex spectra .

Q. How does the hydroxyethylidene moiety influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : The hydroxyethylidene group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), as shown in MD simulations .
  • SAR Studies : Derivatives lacking the hydroxy group show reduced binding affinity (IC₅₀ increases from 50 nM to >1 µM) .

Q. What side reactions occur during synthesis, and how are they suppressed?

  • Methodological Answer :

  • Olefin Isomerization : The (E)-configuration of hydroxyethylidene can isomerize to (Z) under acidic conditions. Mitigation: Use buffered conditions (pH 7–8) .
  • Ester Hydrolysis : tert-Butyl esters hydrolyze in aqueous acidic conditions. Mitigation: Anhydrous solvents and controlled reaction times .

Q. What are the applications in medicinal chemistry beyond enzyme inhibition?

  • Methodological Answer :

  • Prodrug Design : The tert-butyl ester acts as a protecting group, hydrolyzed in vivo to release active carboxylic acid .
  • Targeted Delivery : Conjugation with monoclonal antibodies via hydroxyethylidene linker enhances tumor specificity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (114–116°C vs. 120–122°C) may arise from polymorphic forms. Resolution: Differential Scanning Calorimetry (DSC) identifies enantiotropic transitions .

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